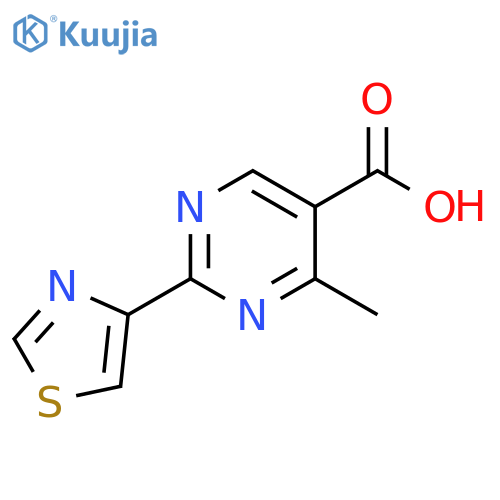Cas no 1537384-70-5 (5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)-)

5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)- 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)-
-
- インチ: 1S/C9H7N3O2S/c1-5-6(9(13)14)2-10-8(12-5)7-3-15-4-11-7/h2-4H,1H3,(H,13,14)
- InChIKey: ZTZSRKKFVPTOBX-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CSC=N2)=NC=C(C(O)=O)C(C)=N1
5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063159-1g |
4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 95% | 1g |
¥4991.0 | 2024-04-18 | |
| Enamine | EN300-685173-0.5g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 0.5g |
$974.0 | 2023-05-29 | ||
| Enamine | EN300-685173-0.25g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 0.25g |
$933.0 | 2023-05-29 | ||
| Enamine | EN300-685173-0.05g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 0.05g |
$851.0 | 2023-05-29 | ||
| Enamine | EN300-685173-2.5g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 2.5g |
$1988.0 | 2023-05-29 | ||
| Enamine | EN300-685173-0.1g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 0.1g |
$892.0 | 2023-05-29 | ||
| Enamine | EN300-685173-1.0g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 1g |
$1014.0 | 2023-05-29 | ||
| Enamine | EN300-685173-10.0g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 10g |
$4360.0 | 2023-05-29 | ||
| Enamine | EN300-685173-5.0g |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
1537384-70-5 | 5g |
$2940.0 | 2023-05-29 |
5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)- 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)-に関する追加情報
Introduction to 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) (CAS No. 1537384-70-5)
5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) (CAS No. 1537384-70-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-methyl-2-(4-thiazolyl)pyrimidine-5-carboxylic acid, has garnered attention due to its unique structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent applications in drug discovery and development.
The chemical structure of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a thiazole ring at the 2-position. The carboxylic acid functional group at the 5-position adds further reactivity and versatility to the molecule. These structural elements contribute to the compound's stability and its ability to form various interactions with biological targets.
In terms of chemical synthesis, 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) can be prepared through several routes. One common method involves the condensation of a suitable thioamide with a methylated pyrimidine derivative, followed by oxidation to introduce the carboxylic acid group. Another approach involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of appropriate catalysts. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for research purposes.
Recent studies have highlighted the potential of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Additionally, studies in pharmacology have demonstrated its ability to modulate ion channels and receptors, suggesting potential applications in treating neurological disorders.
The biological activity of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) has also been explored in cancer research. Preclinical studies have indicated that this compound can selectively inhibit cancer cell proliferation while sparing normal cells. This selective toxicity is attributed to its ability to disrupt key signaling pathways that are often dysregulated in cancer cells. These findings have sparked interest in further investigating its potential as an anticancer agent.
In addition to its direct biological effects, 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) has been used as a building block for the synthesis of more complex molecules with enhanced therapeutic properties. For example, researchers have developed derivatives of this compound that exhibit improved solubility and bioavailability, making them more suitable for clinical applications. These derivatives have shown promise in preclinical models of various diseases, including cardiovascular disorders and metabolic syndromes.
The safety profile of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) is an important consideration for its use in drug development. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, ongoing research is necessary to fully understand its long-term safety and potential interactions with other medications.
In conclusion, 5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl) (CAS No. 1537384-70-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and potential uses, it is likely to play an increasingly important role in addressing unmet medical needs.
1537384-70-5 (5-Pyrimidinecarboxylic acid, 4-methyl-2-(4-thiazolyl)-) 関連製品
- 1198284-95-5(4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)
- 792847-60-0(1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)
- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)
- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)
- 182249-69-0(3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)
- 1805311-94-7(4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)
- 1007488-29-0((1-Ethyl-1H-pyrazol-5-yl)methanol)
- 2877706-22-2(N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)




